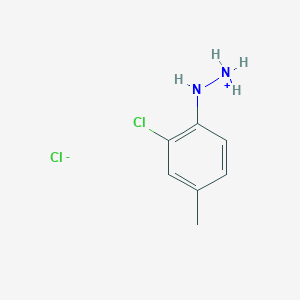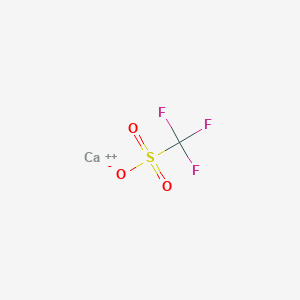
2-pyridin-4-yl-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “2-pyridin-4-yl-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Industrial Production Methods: Industrial production of compound “2-pyridin-4-yl-1H-quinazolin-4-one” would likely involve large-scale chemical synthesis techniques, ensuring high yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed for the quantification and purification of small molecules .
Analyse Des Réactions Chimiques
Types of Reactions: Compound “2-pyridin-4-yl-1H-quinazolin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions depend on the desired outcome and the nature of the compound.
Common Reagents and Conditions: Common reagents for reactions involving compound “this compound” include oxidizing agents, reducing agents, and various catalysts. For example, the use of phosgene and imidazole in the preparation of carbonyldiimidazole (CDI) is a notable reaction .
Major Products: The major products formed from reactions involving compound “this compound” depend on the specific reaction pathway. For instance, the reaction with phosgene and imidazole results in the formation of CDI, which is used in peptide synthesis .
Applications De Recherche Scientifique
Compound “2-pyridin-4-yl-1H-quinazolin-4-one” has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various chemical compounds and intermediates.
Biology: The compound’s properties make it useful in biological assays and studies.
Industry: The compound is used in industrial processes, including the production of specialized chemicals and materials
Mécanisme D'action
Comparison with Other Compounds: Compound “2-pyridin-4-yl-1H-quinazolin-4-one” can be compared with other similar compounds based on its structure and properties. For instance, carbonyldiimidazole (CDI) is a related compound used in peptide synthesis .
Comparaison Avec Des Composés Similaires
- Carbonyldiimidazole (CDI)
- Icatibant
- Mefenamic acid
These compounds share certain structural features and functional groups, making them useful for comparison in scientific research.
Propriétés
IUPAC Name |
2-pyridin-4-yl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWMIMELRGQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B7768029.png)

![potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide](/img/structure/B7768049.png)








